molecular formula C17H17ClN2O2 B5914677 2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide

2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide

Cat. No. B5914677
M. Wt: 316.8 g/mol
InChI Key: VSOMXSBJXLFMEJ-UHFFFAOYSA-N
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Description

2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as 'CMPD101,' and it belongs to the class of benzamide derivatives. This compound has been synthesized using various methods, and it has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CMPD101 involves the inhibition of certain enzymes such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). HDACs and LSD1 are involved in the regulation of gene expression, and their inhibition by CMPD101 leads to changes in gene expression patterns. This, in turn, affects various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
CMPD101 has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory effects in various models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using CMPD101 in lab experiments is its specificity for certain enzymes such as HDACs and LSD1. This allows researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, one limitation of using CMPD101 is its relatively low yield during synthesis, which can make it difficult to obtain large quantities of the compound for experiments.

Future Directions

There are several future directions for research involving CMPD101. One direction is to study its potential as a therapeutic agent for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on other cellular processes such as autophagy and DNA damage response. Additionally, there is potential for developing more efficient synthesis methods for CMPD101 to increase its availability for research.
Conclusion
In conclusion, CMPD101 is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent and tool for studying cellular processes. It has been synthesized using various methods, and it has been found to have a range of biochemical and physiological effects. While there are advantages and limitations to using CMPD101 in lab experiments, there are several future directions for research involving this compound.

Synthesis Methods

CMPD101 has been synthesized using various methods, but the most common one involves the reaction of 4-[3-(methylamino)-3-oxopropyl]aniline with 2-chlorobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of this method is usually around 50%.

Scientific Research Applications

CMPD101 has been found to have a range of scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as a tool for studying the function of certain proteins in cells.

properties

IUPAC Name

2-chloro-N-[4-[3-(methylamino)-3-oxopropyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-19-16(21)11-8-12-6-9-13(10-7-12)20-17(22)14-4-2-3-5-15(14)18/h2-7,9-10H,8,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOMXSBJXLFMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide

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